methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyestuffs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . The process can be summarized as follows:
Condensation: Ethyl acetoacetate reacts with hydrazine hydrate to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Esterification: The resulting pyrazole is esterified to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is utilized in the development of new agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-Amino-1-methyl-1H-pyrazole
- 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-amino-1-ethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDMJAFTNKXWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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